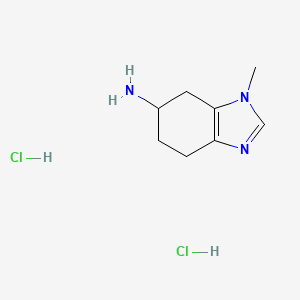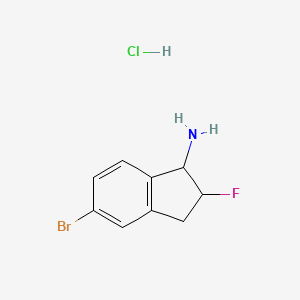
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a benzyloxycarbonyl group at the first position, a nitro group at the sixth position, and a dihydroindole core
Vorbereitungsmethoden
The synthesis of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions. For example, the reaction of a suitable aryl hydrazine with a ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Another method involves the nitration of indole derivatives. The nitration process can be carried out using various nitrating agents such as nitric acid or benzoyl nitrate. this method may suffer from low yields and the formation of side products .
Analyse Chemischer Reaktionen
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, the reduction of the nitro group to an amino group can be achieved using hydrogenation or metal hydrides .
In substitution reactions, the benzyloxycarbonyl group can be replaced with other functional groups using nucleophilic reagents. For example, the reaction with nucleophiles such as phenol or naphthol can lead to the formation of substituted indole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole has several scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of biologically active compounds. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound can be used to develop new therapeutic agents targeting various diseases.
In organic synthesis, this compound is utilized as a versatile intermediate for the construction of complex molecules.
Wirkmechanismus
The mechanism of action of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole is primarily related to its ability to interact with biological targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxycarbonyl group can also be cleaved under physiological conditions, releasing the active indole core .
At the molecular level, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with specific proteins involved in disease pathways, leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be compared with other indole derivatives such as 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole and 3-nitroindole. While these compounds share a similar indole core, their functional groups and substitution patterns differ, leading to variations in their chemical reactivity and biological activity.
For example, 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole has an amino group instead of a nitro group, which can affect its reactivity in reduction and substitution reactions. Similarly, 3-nitroindole has the nitro group at a different position, influencing its electronic properties and interactions with biological targets .
Eigenschaften
CAS-Nummer |
313491-05-3 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
benzyl 6-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c19-16(22-11-12-4-2-1-3-5-12)17-9-8-13-6-7-14(18(20)21)10-15(13)17/h1-7,10H,8-9,11H2 |
InChI-Schlüssel |
ARZGTFHPFARBLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)





![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)


![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)


